molecular formula C13H21N3O B7506587 N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide

Cat. No. B7506587
M. Wt: 235.33 g/mol
InChI Key: SCCZZHWSMQEVST-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a cyclopropane-containing molecule that has been synthesized using a variety of methods.

Scientific Research Applications

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders. In biochemistry, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been used as a tool to study the structure and function of proteins. In material science, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been explored for its potential applications in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been shown to interact with specific proteins and enzymes, altering their structure and function. N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to inhibit the activity of certain enzymes, including histone deacetylases and protein tyrosine phosphatases. These enzymes play important roles in various cellular processes, and their inhibition by N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide may lead to changes in cellular function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to induce cell death and inhibit cell proliferation. In diabetic mice, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorders, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to protect neurons from damage and improve cognitive function. These effects are likely due to the interactions of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide with specific proteins and enzymes.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is relatively expensive and may not be readily available in large quantities. Additionally, the exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide-based drugs for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the exploration of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide's potential applications in material science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide and its interactions with specific proteins and enzymes.

Synthesis Methods

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with tert-butyl isocyanide, followed by the reaction with 5-bromo-2-methylpyrazole. Another method involves the reaction of 2-methylcyclopropanecarboxylic acid with tert-butyl isocyanide, followed by the reaction with 5-tert-butyl-2-methylpyrazole-3-carboxylic acid chloride. These methods have been optimized to yield high purity N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide.

properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-8-6-9(8)12(17)14-11-7-10(13(2,3)4)15-16(11)5/h7-9H,6H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCZZHWSMQEVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=NN2C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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